2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is an organic compound with the molecular formula C16H22O4 It is an ester derived from benzoic acid and is known for its unique chemical structure, which includes a 3-methoxybenzoate moiety and a 2,2,4-trimethyl-3-oxopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2,2,4-trimethyl-3-oxopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid and 2,2,4-trimethyl-3-oxopentanoic acid.
Reduction: Formation of 2,2,4-trimethyl-3-oxopentanol and 3-methoxybenzyl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-3-oxopentyl benzoate
- 2,2,4-Trimethyl-3-oxopentyl 4-methoxybenzoate
- 2,2,4-Trimethyl-3-oxopentyl 2-methoxybenzoate
Uniqueness
2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate moiety, which imparts specific chemical and physical properties
Properties
CAS No. |
190516-30-4 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(2,2,4-trimethyl-3-oxopentyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H22O4/c1-11(2)14(17)16(3,4)10-20-15(18)12-7-6-8-13(9-12)19-5/h6-9,11H,10H2,1-5H3 |
InChI Key |
GHHQWHUASGAEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)COC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.